Product packaging for Mequidox(Cat. No.:CAS No. 16915-79-0)

Mequidox

Cat. No.: B095265
CAS No.: 16915-79-0
M. Wt: 206.20 g/mol
InChI Key: MZRHTYDFTZJMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mequidox (CAS 16915-79-0) is a quinoxaline-1,4-dioxide derivative that possesses potent antibacterial properties and has been historically used in veterinary medicine . Its primary research applications focus on its activity against a spectrum of bacterial pathogens, particularly in studies concerning livestock. Research indicates this compound is effective against Gram-negative bacteria and has shown a specific, curative effect against Treponema -caused swine dysentery (bloody dysentery) . It is also used in research models for bacterial enteritis in piglets, calf paratyphoid, fowl cholera, and chick dysentery . The compound's accepted mechanism of action involves the inhibition of bacterial DNA synthesis, thereby preventing the growth and propagation of pathogenic microorganisms within the digestive tract . As a member of the quinoxaline-1,4-dioxides (QdNOs) family, its use is of interest in studies of antimicrobial resistance. Research has explored the molecular mechanisms by which bacteria, such as Escherichia coli , develop resistance to this class of antibiotics . Please note that this product is designated For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals. Certain products may have specific handling requirements; users are responsible for ensuring their compliance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O3 B095265 Mequidox CAS No. 16915-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-10(6-13)12(15)9-5-3-2-4-8(9)11(7)14/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRHTYDFTZJMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168667
Record name Mequidox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16915-79-0
Record name MEQUIDOX
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mequidox
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEQUIDOX
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Mechanisms of Action and Antimicrobial Efficacy of Mequidox

Elucidation of Molecular Targets and Pathways

Mequidox exerts its broad-spectrum antibacterial effects primarily by targeting a fundamental process in bacterial survival and replication: the synthesis of deoxyribonucleic acid (DNA). researchgate.net The core antibacterial mechanism of this compound is the inhibition of bacterial DNA synthesis, which effectively halts the pathogen's ability to multiply and propagate infection. researchgate.net By disrupting this critical pathway, the compound prevents the bacteria from carrying out essential life processes, leading to a bactericidal effect.

Spectrum of Antimicrobial Activity

This compound demonstrates a wide range of antibacterial activity, with a particularly pronounced effect against Gram-negative bacteria. researchgate.net This class of bacteria, characterized by a protective outer membrane, is often more challenging to treat with antimicrobial agents. The efficacy of this compound against these pathogens makes it a significant compound in veterinary medicine.

This compound has proven effective against a variety of specific and clinically relevant bacterial pathogens.

Escherichia coli : Research has demonstrated this compound's potent bactericidal activity against pathogenic strains of Escherichia coli. europa.eu In a study investigating 20 enteropathogenic E. coli (EPEC) strains, this compound showed good in vitro bactericidal effects. europa.eu However, the same study noted a wide mutant selection window, suggesting a potential for resistance development. europa.eu A comprehensive analysis of 1123 E. coli isolates collected over several decades in China revealed a trend of increasing minimum inhibitory concentrations (MICs) over time, with the presence of the oqxAB genes being a major determinant of resistance. europa.eu Isolates lacking the oqxAB operon were generally susceptible, while its presence conferred increased resistance to this compound. europa.eu

Treponema and other Spirochetes : While specific peer-reviewed studies focusing exclusively on the efficacy of this compound against Treponema species were not prominent in the reviewed literature, the compound is noted for its effectiveness against spirochetes, referred to colloquially as "dense spirals". researchgate.net Its activity has been established against related anaerobic spirochetes, such as Brachyspira hyodysenteriae, the causative agent of swine dysentery. The established efficacy against these related organisms suggests a potential for activity against Treponema.

In Vitro and In Vivo Efficacy Studies against Bacterial Infections

The efficacy of this compound has been primarily characterized through in vitro studies, which measure key pharmacodynamic parameters like the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under controlled laboratory conditions. nih.gov

In Vitro Studies : In vitro susceptibility testing for this compound against various bacterial isolates provides crucial data on its potency. A large-scale study on E. coli isolates from domestic animals established a baseline for susceptibility. europa.eu The findings indicated that a significant majority (98.8%) of isolates with an MIC value of ≤ 32 μg/ml were negative for the oqxAB resistance genes. europa.eu Conversely, 94.4% of isolates with high MICs (≥ 64 μg/ml) were positive for these genes. europa.eu

The table below summarizes the MIC distribution for a subset of E. coli isolates tested for this compound susceptibility.

Table 1: In Vitro Susceptibility of Escherichia coli to this compound

Number of Isolates MIC (µg/mL) Percentage of Isolates
773 ≤ 32 68.8%
341 ≥ 64 30.4%

In Vivo Studies : While in vitro data provides a strong foundation for understanding this compound's antimicrobial capabilities, comprehensive in vivo efficacy studies in animal models are essential for translating these findings into clinical effectiveness. Such studies evaluate the drug's performance within a complex biological system. Detailed in vivo efficacy studies for this compound against specific bacterial infections were not extensively covered in the reviewed literature.

Pharmacokinetic and Metabolic Investigations of Mequidox

Absorption and Distribution Dynamics in Biological Systems

The absorption of a drug refers to its movement from the site of administration into the bloodstream. fishersci.cafishersci.fi Distribution describes the subsequent journey of the drug through the bloodstream to various tissues and organs in the body. fishersci.ca The rate and extent of absorption can be influenced by factors such as the route of administration, the drug's chemical properties, and its formulation. fishersci.cafishersci.fi

While detailed quantitative data on the absorption rate and extent of Mequidox in various biological systems is limited in the available literature, studies investigating novel formulations provide some insight. For instance, a this compound formulation utilizing Cas (presumably a carrier or nanoparticle) demonstrated improved oral bioavailability in animals compared to a this compound suspension, suggesting that formulation significantly impacts its absorption dynamics. nih.gov This indicates that this compound is absorbed following oral administration, and strategies to enhance its absorption can improve its systemic availability.

The distribution of a drug throughout the body is influenced by factors including blood flow, lipophilicity, molecular size, and binding to plasma proteins. fishersci.ca While specific tissue distribution data for this compound is not extensively detailed in the provided search results, studies on the tissue distribution of other compounds in animal models illustrate the typical patterns observed. For example, studies on other compounds in rats have shown distribution to various organs and tissues, including kidneys, liver, spleen, and lungs. wikipedia.orguni.lu Another study in rats with a Radix Polygoni Multiflori extract showed distribution in gastrointestinal tissues, kidneys, and liver, with rapid absorption. nih.gov The extent of distribution to specific tissues can be quantified, for example, by determining tissue concentrations or calculating tissue-to-plasma partition coefficients (Kp values). uni.lu

Biotransformation Pathways and Metabolite Characterization

Biotransformation, or drug metabolism, is a critical process that modifies the chemical structure of drugs, primarily to facilitate their excretion. nih.govmdpi-res.comchem960.com This process often involves enzymatic reactions categorized into Phase I and Phase II metabolism. nih.govchem960.comlabsolu.ca

For this compound and other quinoxaline (B1680401) 1,4-dioxides (QdNOs), extensive metabolism occurs prior to excretion. nih.gov A major metabolic pathway for QdNOs, including this compound, involves the reduction of the N-oxide group. nih.govwikipedia.org

N-Oxide Group Reduction as a Major Metabolic Pathway

The reduction of the N-oxide group is identified as the principal metabolic route for quinoxaline 1,4-dioxides like this compound. nih.govwikipedia.org This reductive biotransformation alters the structure of the parent compound.

N1- and N4-Oxide Reductions and Associated Mechanisms

The N-oxide reduction of QdNOs can occur through different reducing mechanisms, specifically involving the reduction of the N1-oxide and N4-oxide functionalities. nih.govwikipedia.org Research has identified specific enzymes capable of catalyzing these reductions. For instance, porcine aldehyde oxidase (SsAOX1) has been shown to catalyze the N-oxide reduction at the N1 position of this compound. uni-freiburg.de Studies involving site-directed mutagenesis of SsAOX1 have demonstrated that specific amino acid substitutions can influence the enzyme's activity and even endow it with N-oxide reductive activity at the N4 position. uni-freiburg.de Kinetic parameters, such as kcat/Km and Km values, have been determined for the SsAOX1-catalyzed N1-oxide reduction of this compound, providing quantitative data on the enzyme's efficiency and substrate affinity. uni-freiburg.de

Identification and Quantification of Primary and Secondary Metabolites

Metabolite identification and quantification are essential steps in understanding the biotransformation of a compound. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are commonly employed for this purpose, allowing for the separation, detection, and structural characterization of metabolites in biological samples. nih.govwikipedia.orgcenmed.comnih.govuni.lu

Studies investigating the metabolism of this compound in chickens have detected a significant number of metabolites. Twenty-four metabolites were identified in chicken plasma, bile, feces, and tissues. uni.lu These studies confirmed several metabolic pathways in addition to N→O group reduction, including carbonyl reduction, methyl mono-hydroxylation, deacetylation, and acetyl-hydroxylation. uni.lu This research highlights the complex metabolic profile of this compound in biological systems and provides specific examples of the types of primary and secondary metabolites formed.

Excretion Profiles and Metabolite Clearance Rates

Excretion is the process by which drugs and their metabolites are removed from the body. fishersci.ca The primary routes of excretion include the kidneys (via urine) and the liver (via bile, leading to fecal excretion). mdpi-res.comnih.gov

Bioavailability Considerations and Strategies for Enhancement

Bioavailability refers to the fraction of an administered dose of a drug that reaches the systemic circulation in an unchanged form and is available to exert its pharmacological effects. fishersci.cactdbase.org Low oral bioavailability is a common challenge in drug development, particularly for compounds with poor solubility or extensive first-pass metabolism. cenmed.comnih.govnih.govuni-freiburg.de

This compound, as a quinoxaline 1,4-dioxide, may face bioavailability challenges. Strategies to enhance the bioavailability of poorly soluble drugs are diverse and include formulation approaches aimed at improving solubility, dissolution rate, and permeability. fishersci.canih.govuni-freiburg.defishersci.sethegoodscentscompany.comnih.gov These strategies include particle size reduction (e.g., micronization, nanosizing), solid dispersions, lipid-based formulations, and the use of permeation enhancers. fishersci.canih.govuni-freiburg.defishersci.sethegoodscentscompany.comnih.gov

A specific example of a bioavailability enhancement strategy applied to this compound involves the use of nanoparticles. A this compound formulation utilizing Cas nanoparticles demonstrated a relative oral bioavailability in animals that was approximately 1.20 times higher compared to a this compound suspension. nih.gov This finding suggests that nanoparticle-based formulations can be a viable strategy to improve the oral bioavailability of this compound.

Low Oral Bioavailability as a Research Challenge

This compound (Meq), a broad-spectrum antibacterial agent, faces a significant hurdle in its clinical application due to its low oral bioavailability bocsci.com. Low aqueous solubility is a pervasive issue in pharmaceutical development and is a frequent barrier to achieving adequate oral bioavailability for many drugs drug-dev.comascendiacdmo.com. While specific detailed solubility data for this compound were not extensively provided, its classification as poorly water-soluble contributes to this challenge bocsci.com.

Pharmacokinetic studies in rats following a single oral administration of 10 mg/kg this compound revealed an oral bioavailability of 37.16% nih.gov. This indicates that a significant portion of the administered oral dose does not reach systemic circulation. The compound is also known to undergo extensive metabolism in animals nih.gov. Metabolic profiling in rats and chickens has shown that N-oxide group reduction is a major metabolic pathway bocsci.comnih.govnih.gov. This extensive first-pass metabolism can further contribute to the observed low oral bioavailability nih.gov.

A study investigating the pharmacokinetics of this compound and five of its metabolites (M1, M2, M3, M5, and M10) in rats after intravenous (i.v.) and oral (p.o.) administration of 10 mg/kg provided specific pharmacokinetic parameters. nih.gov. M1 and M2 were identified as predominant metabolites nih.gov. The areas under the concentration-time curves (AUC) and elimination half-lives (t1/2) for this compound and these metabolites were quantified, illustrating the differences in systemic exposure and elimination kinetics between intravenous and oral routes. nih.gov.

Table 1: Pharmacokinetic Parameters of this compound and Metabolites in Rats (10 mg/kg dose)

CompoundAdministration RouteAUC (h*ng/mL)Elimination Half-life (h)
This compoundi.v.7559 ± 4953.48 ± 0.80
This compoundp.o.2809 ± 403.21 ± 0.40
M1i.v.6354 ± 27614.20 ± 0.76
M1p.o.4361 ± 35443.66 ± 1.06
M2i.v.5586 ± 23376.25 ± 2.41
M2p.o.4351 ± 10464.20 ± 1.03
M3i.v.1034 ± 1604.77 ± 1.54
M3p.o.1444 ± 8148.91 ± 5.99
M5i.v.2370 ± 7914.69 ± 1.62
M5p.o.3864 ± 3054.20 ± 2.02
M10i.v.1813 ± 62216.89 ± 5.15
M10p.o.1213 ± 56920.84 ± 10.85

*Data derived from a study in Sprague-Dawley rats nih.gov.

Nanoparticle-Based Delivery Systems for Solubility Improvement

To overcome the challenge of low oral bioavailability, research has explored the use of nanoparticle-based delivery systems for this compound bocsci.commedkoo.com. Nanoparticles offer a promising strategy to enhance the solubility and stability of poorly water-soluble drugs, consequently improving their bioavailability worldbrainmapping.orgmdpi.comutsouthwestern.edu.

Casein nanoparticles (Meq-Cas) have been investigated as potential oral delivery carriers for this compound bocsci.commedkoo.com. These nanoparticles were prepared and characterized, appearing as nearly spherical particles with smooth surfaces and a smaller mean particle size compared to untreated this compound bocsci.com. In vitro studies demonstrated that Meq-Cas exhibited a nearly complete and biphasic drug release pattern in both phosphate-buffered solution and simulated gastric fluid bocsci.com.

Toxicological Profiles and Molecular Mechanisms of Mequidox Induced Toxicity

Genotoxicity and Carcinogenicity Assessment

The assessment of Mequidox's potential to cause genetic mutations and cancer has been a primary area of investigation. Research indicates that this compound poses a significant genotoxic and carcinogenic risk.

Mammalian Cell Genotoxicity and DNA Damage Induction via Reactive Oxygen Species

Studies have demonstrated that this compound can induce DNA damage in mammalian cells. nih.govnih.gov The underlying mechanism for this genotoxicity is linked to the generation of reactive oxygen species (ROS). nih.govnih.gov this compound treatment has been shown to lead to an elevation in intracellular ROS levels, which in turn causes cellular DNA damage. nih.govnih.gov This effect is not limited to a single species, as the deleterious impact on cell proliferation has been observed in human, pig, and chicken cells, suggesting an action on evolutionarily conserved targets. nih.govnih.gov

In Vivo Carcinogenesis Studies in Murine Models

Long-term studies in murine models have been conducted to evaluate the carcinogenic potential of this compound. In one such study, Kun-Ming mice were fed diets containing varying concentrations of this compound for 18 months. researchgate.net These studies are crucial for understanding the potential risks associated with chronic exposure to the compound and are designed to mimic processes of human oral carcinogenesis. nih.govresearchgate.net The use of murine models is well-established in chemical carcinogenesis research, providing valuable insights into how chemical agents can damage DNA, mutate genes, and lead to cancer. mdpi.commdpi.com

The findings from these in vivo studies demonstrated that this compound is a genotoxic carcinogen in mice. researchgate.net The administration of this compound was associated with a range of adverse effects, including changes in hematology and serum chemistry, indicating systemic toxicity. researchgate.net Histopathological examination revealed neoplastic changes, confirming its carcinogenic activity. researchgate.net

Incidence of Tumorigenesis and Dose-Response Relationships

The in vivo carcinogenesis studies revealed a significant increase in the incidence of various tumors in this compound-treated mice. researchgate.net The types of tumors observed included mammary fibroadenoma, breast cancer, corticosuprarenaloma, haemangiomas, hepatocarcinoma, and pulmonary adenoma. researchgate.net

A noteworthy finding was the dose-response relationship observed in these studies. Interestingly, the highest incidence of tumors was noted in the group receiving the lowest dietary concentration of this compound. researchgate.net This suggests a complex relationship between the dose, the general toxicity of the compound, and its carcinogenic potential. It has been hypothesized that the lower general toxicity at the lowest dose may have allowed for a higher incidence of tumor formation. researchgate.net The relationship between carcinogen dose and tumor incidence can be nonlinear, influenced by factors such as metabolic activation, detoxification, and DNA repair mechanisms. nih.govyoutube.commdpi.com

Tumor Incidence in Mice Fed this compound for 1.5 Years

Tumor Type Incidence in Control Group Incidence in Low-Dose this compound Group Incidence in Mid-Dose this compound Group Incidence in High-Dose this compound Group
Mammary Fibroadenoma Lower Higher Lower than low-dose Lower than low-dose
Breast Cancer Lower Higher Lower than low-dose Lower than low-dose
Corticosuprarenaloma Lower Higher Lower than low-dose Lower than low-dose
Haemangiomas Lower Higher Lower than low-dose Lower than low-dose
Hepatocarcinoma Lower Higher Lower than low-dose Lower than low-dose
Pulmonary Adenoma Lower Higher Lower than low-dose Lower than low-dose

This table is a representation of the findings where the low-dose group showed the highest tumor incidence.

Organ-Specific Toxicities and Associated Pathological Mechanisms

Beyond its genotoxic and carcinogenic effects, this compound has been shown to induce toxicity in specific organ systems, notably the hematological and hepatic systems.

Hematological Systemic Effects

This compound administration has been shown to induce adverse hematological effects. researchgate.net These effects are part of a broader pattern of systemic toxicity targeting the hematological system. researchgate.net While specific studies on the precise mechanisms of this compound-induced hematological toxicity are limited, the observed effects can be understood in the context of drug-induced hematological disorders. nih.gov

Drugs can induce hematological toxicity through various mechanisms, including direct toxic action on bone marrow or circulating blood cells, or through immune-mediated pathways. researchgate.netresearchgate.net Common manifestations of drug-induced hematological disorders include neutropenia, thrombocytopenia, hemolytic anemia, and aplastic anemia. researchgate.net In the case of this compound, treatment-related changes in hematology suggest a direct impact on the hematopoietic system. researchgate.net One of the key findings was an increased frequency of micronucleated normochromatic erythrocytes in the bone marrow of treated mice, indicating chromosomal damage to red blood cell precursors. researchgate.net

Drug-induced aplastic anemia, a severe condition characterized by bone marrow failure, can be caused by drugs that damage hematopoietic stem cells. nih.gov The mechanisms can involve direct toxicity of the drug or its metabolites to the bone marrow. nih.govnih.govresearchgate.net Given that this compound is a genotoxic agent, it is plausible that its hematological toxicity stems from damage to the DNA of hematopoietic stem cells, leading to impaired blood cell production.

Hepatic Dysfunction Mechanisms

The liver is another primary target for this compound-induced toxicity, with studies indicating that it can cause hepatic dysfunction. researchgate.net The mechanisms underlying drug-induced liver injury (DILI) are complex and can involve direct hepatotoxicity or idiosyncratic reactions. youtube.com In the context of this compound, the observed hepatocarcinomas in murine models point towards a severe form of liver damage. researchgate.net

The general mechanisms of DILI often involve the formation of reactive metabolites that can cause cellular damage through oxidative stress and mitochondrial dysfunction. researchgate.net This can lead to different forms of liver injury, including hepatocellular damage, cholestasis, or a mixed pattern. youtube.com The generation of ROS by this compound, as established in genotoxicity studies, is a likely contributor to its hepatotoxic effects. nih.govnih.gov Oxidative stress is a known mechanism in the pathogenesis of various liver diseases.

The cascade of events in DILI can lead to hepatocyte cell death through apoptosis or necrosis. nih.govyoutube.com Mitochondrial permeability transition is a critical event in this process, which can be triggered by cellular stress and leads to either apoptosis or necrosis depending on the cellular ATP levels. mdpi.com Given that this compound induces ROS, it is plausible that this initiates a cascade of events within hepatocytes, leading to mitochondrial damage, impaired cellular function, and ultimately, the observed hepatic dysfunction and tumorigenesis. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Catalase
Nuclear Factor Kappa B (NF-κB) Signaling Pathway Modulation

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. nih.govendocrine-abstracts.org Studies have demonstrated that this compound-mediated liver toxicity is associated with the modulation of this pathway. nih.gov The NF-κB pathway can have a dual role in the liver; while its activation is generally protective against cell death, its dysregulation can contribute to inflammatory liver disease. nih.gov In the case of this compound, its interaction with the NF-κB signaling pathway is a component of its toxicological profile in the liver. nih.gov The modulation of NF-κB can influence the expression of numerous genes involved in inflammation and apoptosis, thereby playing a significant role in the progression of drug-induced liver injury. nih.govtoxpath.org

Renal Pathological Mechanisms

The kidneys are another primary target for this compound-induced toxicity. nih.gov Pathological damage to the kidneys occurs through several interconnected molecular mechanisms, primarily revolving around oxidative stress and the subsequent triggering of apoptotic pathways.

Oxidative Stress Induction and Its Role in Kidney Damage

Chronic exposure to this compound leads to the induction of oxidative stress in the kidneys. nih.gov This state of oxidative imbalance is characterized by an overproduction of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. nih.gov The kidneys are particularly susceptible to this type of damage. focusontoxpath.com The oxidative stress triggered by this compound is considered a key instigator of the subsequent mitochondrial dysfunction and apoptosis observed in renal cells. nih.govtoxpath.org

Mitochondrial Dysfunction and Apoptosis Pathways (Bax/Bcl-2 ratio, mitochondrial permeability transition pores, cytochrome c release, caspase activation)

This compound-induced oxidative stress directly impacts mitochondrial integrity and function, leading to apoptosis through a mitochondrial-dependent pathway. nih.govtoxpath.org This process involves several key events:

Upregulation of the Bax/Bcl-2 ratio: this compound exposure increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in balance favors the permeabilization of the outer mitochondrial membrane.

Disruption of mitochondrial permeability transition pores (mPTP): The altered cellular environment leads to the opening of mPTPs, further compromising mitochondrial function. nih.govnih.gov

Cytochrome c release: The increased permeability of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol. nih.govnih.gov

Caspase activation: Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of caspases, the key executioner proteins that dismantle the cell during apoptosis. nih.govnih.gov

This cascade of events demonstrates that this compound-induced kidney damage is mediated by the intrinsic pathway of apoptosis. nih.govtoxpath.org

Nrf2-Keap1 Signaling Pathway Regulation in Renal Toxicity

The Nrf2-Keap1 signaling pathway is a major regulator of cellular defense against oxidative stress. nih.gov In response to this compound-induced renal toxicity, an upregulation of this pathway is observed. nih.govtoxpath.org This upregulation is likely a protective response by the kidney cells to counteract the oxidative damage caused by the compound. nih.gov However, despite the activation of this protective pathway, significant kidney damage still occurs, indicating that the toxic insult from this compound can overwhelm the cellular defense mechanisms. nih.govhormonebalance.org

Adrenal Gland Responses to Chronic Exposure

The adrenal glands have also been identified as a target for this compound toxicity following chronic exposure. nih.gov While specific studies on the detailed molecular mechanisms of this compound on the adrenal glands are not as extensive as for the liver and kidneys, the general principles of chemically induced adrenal toxicity provide a framework for understanding the potential effects. Chronic exposure to xenobiotics can lead to a range of responses in the adrenal glands, from histopathological changes to disruptions in steroid hormone production. nih.govnih.gov

Potential responses of the adrenal glands to chronic this compound exposure may include:

Histopathological Alterations: Chronic exposure to toxic compounds can lead to morphological changes in the adrenal cortex, such as cellular hypertrophy, vacuolation, and even necrosis. ekb.egtoxpath.org These changes can disrupt the normal architecture of the adrenal zones.

Disruption of Steroidogenesis: The adrenal cortex is responsible for synthesizing critical steroid hormones, including glucocorticoids and mineralocorticoids. frontiersin.org Toxicants can interfere with this process by inhibiting key enzymes in the steroidogenic pathway, such as those from the cytochrome P450 family. endocrine-abstracts.orgnih.gov This can lead to an imbalance in hormone levels.

Oxidative Stress: Similar to the kidneys, the adrenal glands can also be susceptible to oxidative stress, which can impair cellular function and contribute to tissue damage. endocrine-abstracts.org

The adrenal gland's significant blood supply and high concentration of enzymes involved in metabolizing foreign compounds make it a potential target for toxicity. hormonebalance.org Therefore, chronic this compound exposure could lead to functional and structural damage to the adrenal glands through mechanisms similar to those observed in other target organs.

Cellular and Subcellular Basis of Toxicity Induction

The toxicity of the synthetic antimicrobial agent, this compound, at the cellular level is intrinsically linked to its capacity to trigger programmed cell death, a process known as apoptosis. Research into the molecular underpinnings of this toxicity has revealed that this compound initiates a cascade of events centered on the mitochondria, which are crucial organelles for both cellular energy production and the regulation of cell death pathways.

The primary mechanism through which this compound induces cellular toxicity is by activating the mitochondrial-dependent apoptotic pathway. This pathway is a complex, tightly regulated process that, once initiated, leads to the systematic dismantling of the cell. Studies have demonstrated that this compound exposure sets off a chain reaction involving key molecular players that converge on the mitochondria to orchestrate cellular demise.

Key research findings indicate that this compound-induced toxicity is associated with oxidative stress and subsequent mitochondrial damage. nih.gov This damage is a critical initiating event that leads to the activation of the apoptotic cascade. A pivotal study on the effects of this compound in a mouse model demonstrated that chronic exposure to the compound leads to significant kidney toxicity, which is directly linked to mitochondrial dysfunction and apoptosis. nih.gov

The process begins with the disruption of the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This compound exposure has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant in committing a cell to apoptosis. The increased level of Bax is significant as this protein plays a direct role in compromising the integrity of the outer mitochondrial membrane.

The upregulation of Bax leads to the formation of pores in the mitochondrial outer membrane, an event that disrupts the mitochondrial permeability transition pores. nih.gov This loss of membrane integrity results in the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. One of the most critical of these factors is cytochrome c. nih.gov In healthy cells, cytochrome c is a vital component of the electron transport chain, essential for cellular respiration. However, its release into the cytoplasm is a point of no return for the cell, signaling the activation of the execution phase of apoptosis.

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease-Activating Factor 1 (Apaf-1) and, in the presence of ATP, forms a complex known as the apoptosome. This complex then recruits and activates an initiator caspase, specifically caspase-9. The activation of caspase-9 triggers a cascade of further caspase activation, most notably the activation of the executioner caspase, caspase-3. nih.govnih.govnih.gov Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

The activation of this caspase cascade, downstream of mitochondrial events, is a definitive feature of this compound-induced toxicity. nih.gov The entire process, from the initial imbalance of Bcl-2 family proteins to the final execution by caspases, underscores the central role of the mitochondria as the primary target and amplifier of the apoptotic signal initiated by this compound.

Antimicrobial Resistance Mechanisms to Mequidox

Bacteria have evolved sophisticated strategies to counteract the antimicrobial effects of Mequidox, a synthetic quinoxaline-di-N-oxide compound. These resistance mechanisms can be broadly categorized into two main types: those mediated by efflux pumps, which actively expel the drug from the bacterial cell, and non-efflux pump mechanisms, which involve complex changes in bacterial gene expression and metabolism. Understanding these mechanisms is crucial for monitoring the spread of resistance and developing strategies to overcome it.

Advanced Synthetic Approaches and Structural Analogues of Mequidox

Methodologies for Quinoxaline (B1680401) 1,4-Dioxide Scaffold Synthesis

The synthesis of the quinoxaline 1,4-dioxide scaffold, the fundamental structure of Mequidox, is primarily achieved through a variety of chemical reactions. Historically, the direct oxidation of quinoxaline derivatives was a common method. However, this approach often results in modest yields. A more efficient and widely adopted method is the Beirut reaction, which involves the cyclization of benzofuroxans with enamines or enolates. mdpi.com This reaction has proven to be a versatile tool for preparing a wide array of quinoxaline 1,4-dioxide derivatives.

Key synthetic strategies for the quinoxaline 1,4-dioxide scaffold include:

The Beirut Reaction: This is considered the most significant preparative method for quinoxaline 1,4-dioxides. mdpi.com It involves the reaction of a benzofuroxan (a benzofurazan-N-oxide) with a β-dicarbonyl compound or an enamine. The reaction proceeds through a nucleophilic attack of the enamine or enolate on the benzofuroxan, followed by cyclization and dehydration to form the quinoxaline 1,4-dioxide ring system. Various catalysts, such as secondary amines (e.g., morpholine, piperidine) or bases like potassium carbonate, are often employed to facilitate the reaction. mdpi.com

Direct Oxidation of Quinoxalines: This method involves the oxidation of a pre-formed quinoxaline ring using oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide. While conceptually straightforward, this method can suffer from low yields and lack of selectivity, often producing a mixture of mono-N-oxides and di-N-oxides.

Condensation of o-Phenylenediamines with α-Dicarbonyl Compounds: This is a classical method for the synthesis of the basic quinoxaline ring system. Subsequent N-oxidation can then be performed to yield the desired 1,4-dioxide.

Catalytic and Solvent-Free Methods: To improve the efficiency and environmental friendliness of the synthesis, various catalytic systems have been developed. These include the use of Lewis acids, solid supports, and microwave-assisted organic synthesis (MAOS) to accelerate the reaction and improve yields. Solvent-free conditions have also been explored to reduce the environmental impact of the synthesis.

Development and Characterization of Structural Analogues

The development of structural analogues of this compound has been a key strategy to enhance its therapeutic potential, overcome resistance mechanisms, and reduce potential toxicity. These modifications typically focus on the side chains attached to the quinoxaline 1,4-dioxide core, particularly the carboxamide group at the 2-position and the methyl group at the 3-position.

The characterization of these newly synthesized analogues is crucial to confirm their chemical structures and purity. A combination of modern analytical techniques is employed for this purpose:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the elucidation of the molecular structure.

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the N-oxide, carbonyl (C=O), and N-H bonds.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds.

X-ray Crystallography: In some cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the molecule, providing unequivocal structural proof.

Analogues with Modified Side Chains and Their Biological Activities

The biological activity of this compound analogues is profoundly influenced by the nature of the substituents on the quinoxaline 1,4-dioxide scaffold. Research has focused on modifying the carboxamide side chain at the C2 position and the methyl group at the C3 position to investigate the structure-activity relationships (SAR).

Modifications at the C2 position, by creating different amide derivatives, have been shown to significantly impact the antibacterial potency. For instance, the synthesis of a series of 3-methylquinoxaline-2-carboxamide 1,4-di-N-oxide derivatives and their evaluation against Mycobacterium tuberculosis have demonstrated that these compounds can exhibit biological activity comparable to the reference drug, Rifampin. nih.gov

One study reported the synthesis of novel 3-methylquinoxaline 1,4-dioxides with variations at the 2 and 6(7) positions. A particular analogue, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, displayed high antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 1.25 µg/mL against M. tuberculosis. mdpi.com

Another investigation into the antimicrobial activity of various quinoxaline 1,4-dioxide derivatives, including 3-methyl-2-quinoxalinecarboxamide-1,4-dioxide (a close analogue of this compound), demonstrated their potential as antimicrobial agents. researchgate.net The study highlighted that these compounds exhibit low MIC values against various bacterial strains. researchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected Quinoxaline-1,4-Dioxide Analogues

Compound IDR1R2R3Test OrganismMIC (µg/mL)Reference
This compound Core CONH2CH3HStaphylococcus aureus- researchgate.net
Analogue 1 CONH-phenylCH3HMycobacterium tuberculosis H37RvVaries nih.gov
Analogue 2 COOC2H5CH37-Cl, 6-piperazinylMycobacterium tuberculosis1.25 mdpi.com
Analogue 3 CONH-CH2-phenylCH3HMycobacterium tuberculosis H37Ra3.91-500 mdpi.com

Note: The table is a representation of data from different studies and direct comparison may be limited by variations in experimental conditions.

Comparative Toxicological and Efficacy Assessment of Analogues

A critical aspect of developing new drug candidates is the assessment of their toxicological profile and therapeutic efficacy. For this compound analogues, this involves evaluating their cytotoxicity against mammalian cell lines and their in vivo efficacy in animal models of infection.

While comprehensive comparative toxicological data for a wide range of this compound analogues is limited in the public domain, some studies have reported on the low toxicity of certain quinoxaline 1,4-dioxide derivatives. For example, the highly active antimycobacterial compound, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, was also found to have low toxicity in vivo in mice. mdpi.com Similarly, a study on the antimicrobial activity of several quinoxaline 1,4-dioxide derivatives indicated low toxicity for the tested compounds in a eukaryotic model (Saccharomyces cerevisiae). researchgate.net

The genotoxicity and bacterial resistance associated with some quinoxaline 1,4-dioxide antibacterial growth promoters have been noted, highlighting the importance of careful toxicological evaluation of new analogues. nih.gov The mode of action of these compounds is believed to involve bioreductive activation to generate DNA-damaging radical species, which could contribute to their toxic effects. mdpi.com

Analytical Methodologies for Mequidox and Its Metabolites in Biological and Environmental Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a foundational analytical technique for separating, identifying, and purifying the components of a mixture for qualitative and quantitative analysis. frontiersin.orgmdpi.com For a compound like Mequidox, which is often present in complex matrices such as animal tissue, chromatographic methods provide the necessary selectivity and sensitivity. These techniques function by passing a mixture (the mobile phase) through a medium (the stationary phase), causing different components to move at different rates based on their physical and chemical properties. frontiersin.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate and quantify compounds in a mixture. frontiersin.org It operates by pumping a liquid solvent containing the sample mixture at high pressure through a column filled with a solid adsorbent material. frontiersin.org The interaction between the components of the sample and the adsorbent material leads to their separation. HPLC is widely used in pharmaceutical analysis to determine the purity and concentration of drugs in various formulations and biological fluids. mdpi.comspkx.net.cn

In the context of quinoxaline (B1680401) drugs like this compound, HPLC coupled with ultraviolet (UV) detection is a well-established method. For instance, a sensitive HPLC-UV method was developed for the simultaneous determination of the related compound olaquindox and its six main metabolites in the tissues of pigs and broilers. frontiersin.org This type of methodology is critical for studying the depletion of drug residues in edible tissues, ensuring food safety. The separation is typically achieved on a C18 column, a common type of reversed-phase chromatography column, with a mobile phase consisting of an aqueous buffer and an organic solvent like methanol. frontiersin.org

Table 1: Example of HPLC-UV Conditions for Analysis of a Related Quinoxaline Compound
ParameterConditionReference
InstrumentationWaters 2695 HPLC system with Waters 2487 UV detector frontiersin.org
ColumnC18 Column frontiersin.org
Mobile PhaseMethanol and aqueous buffer frontiersin.org
DetectionUV Detector frontiersin.org
Sample PreparationSolid-phase extraction (SPE) frontiersin.org

For enhanced sensitivity and specificity, particularly at trace levels, Liquid Chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). This hybrid technique combines the separation power of LC with the mass analysis capabilities of MS, making it ideal for identifying and quantifying this compound and its metabolites in complex biological matrices like porcine and chicken tissues. nih.govnih.govrsc.org

Several LC-MS/MS methods have been specifically developed for this compound. One such method allows for the simultaneous determination of this compound and five of its metabolites in porcine muscle, liver, and kidney. nih.gov Another sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was established for this compound and its six major metabolites in chicken and swine tissues, and was even able to identify a novel metabolite, carbonyl reduction-1,4-bisdesoxy-mequindox. nih.gov These methods typically involve sample extraction with a solvent like ethyl acetate or acidified acetonitrile, followed by a purification step using solid-phase extraction (SPE). nih.govrsc.org The analysis is then performed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) for precise quantification. nih.govrsc.org These methods achieve very low limits of detection (LOD), often below 1.0 µg/kg, making them suitable for regulatory residue monitoring. nih.govrsc.org

Table 2: Summary of UPLC-MS/MS Method for this compound and Metabolites in Swine Liver
ParameterCondition/ValueReference
Sample ExtractionAcid acetonitrile rsc.org
PurificationOasis MAX solid-phase extraction cartridge rsc.org
ChromatographyUPLC with gradient elution rsc.org
Mobile Phase0.1% formic acid in methanol and water rsc.org
Ionization ModeElectrospray Ionization (ESI), positive rsc.org
Detection ModeMultiple Reaction Monitoring (MRM) rsc.org
Limit of Detection (LOD)0.58 to 1.02 µg/kg rsc.org
Limit of Quantification (LOQ)1.93 to 3.40 µg/kg rsc.org

Molecular Biology Techniques in Antimicrobial Resistance Research

Understanding the genetic basis of resistance to this compound is essential for managing its use and preventing the spread of resistant bacteria. Molecular biology techniques provide the tools to detect specific resistance genes and analyze changes in gene expression that confer resistance.

Polymerase Chain Reaction (PCR) is a cornerstone molecular biology technique used to amplify specific segments of DNA. This method allows for the detection of particular genes, such as those responsible for antibiotic resistance, even when they are present in very small quantities. In the context of this compound, resistance is often linked to the plasmid-mediated multidrug efflux pump OqxAB, which is encoded by the oqxA and oqxB genes. easpublisher.comnih.gov This efflux pump can actively transport this compound and the related compound olaquindox out of the bacterial cell, conferring resistance. nih.gov

Conventional PCR is widely used to screen bacterial isolates, such as Escherichia coli and Klebsiella pneumoniae, for the presence of the oqxA and oqxB genes. easpublisher.comnih.govresearchgate.net Studies have shown a high prevalence of these genes in olaquindox-resistant E. coli isolated from swine, confirming the role of the OqxAB pump in quinoxaline resistance. nih.gov The detection of these genes by PCR is a key step in surveillance programs that monitor the spread of antimicrobial resistance in both clinical and agricultural settings. easpublisher.comnih.gov

Table 3: Example of Primers Used for PCR Detection of oqxA and oqxB Genes
GenePrimer Sequence (5' to 3')Reference
oqxAF: GCGTGCGGATATTCACGTTA researchgate.net
R: GCGATACCAGTCGTCAGAAA
oqxBF: GATAAAGCCGACGTCCATGA researchgate.net
R: GCGGCAATACGAACAACTTT

Suppression Subtractive Hybridization (SSH) is a powerful PCR-based technique used to identify genes that are differentially expressed between two populations of cells—for example, bacteria exposed to an antibiotic versus unexposed bacteria. The method selectively amplifies cDNA fragments corresponding to genes that are upregulated in the test condition while suppressing the amplification of genes that are expressed at similar levels in both conditions. This enrichment of differentially expressed transcripts allows researchers to discover novel genes involved in specific biological processes, such as the response to antibiotic stress.

While specific studies applying SSH to this compound exposure were not identified, this technique is highly relevant for antimicrobial resistance research. By comparing the transcriptome of this compound-susceptible bacteria with that of bacteria exposed to sublethal concentrations of the drug, SSH could be used to construct a library of upregulated genes. This would provide valuable insights into the molecular mechanisms of action and the adaptive responses of bacteria, potentially revealing new resistance determinants or stress response pathways. More modern techniques like RNA-sequencing (RNA-seq) are now often used for similar purposes, providing a comprehensive view of the entire transcriptome to assess the effect of chemical exposure on gene expression. nih.govmdpi.com Reverse-transcription quantitative real-time PCR (RT-qPCR) is considered a gold-standard methodology to study bacterial gene expression by quantifying target mRNAs under specific conditions. nih.govspringernature.com

Emerging and Advanced Analytical Platforms for Comprehensive Profiling

Beyond targeted quantification and gene detection, emerging analytical platforms offer a more holistic view of the biological impact of this compound. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is a particularly powerful approach in antimicrobial drug discovery. tandfonline.comnih.govtandfonline.com

By using high-resolution mass spectrometry coupled with advanced chromatography (e.g., UPLC-HRMS), researchers can generate comprehensive metabolic profiles of bacteria before and after exposure to this compound. nih.gov This untargeted approach can reveal which metabolic pathways are perturbed by the drug, helping to elucidate its mode of action and identify potential off-target effects. nih.govasm.org For instance, a high-throughput metabolome profiling strategy was developed to classify the modes of action of various bioactive compounds by analyzing their specific metabolic responses in bacteria. nih.gov Such platforms can rapidly assess how a compound like this compound affects the bacterial metabolome, providing clues to its mechanism, identifying new drug targets, and opening new avenues for managing bacterial infections. tandfonline.com

These advanced analytical strategies are crucial for moving beyond simple residue detection and into a deeper understanding of the complex interactions between antimicrobial compounds and biological systems. They represent the future of antimicrobial research, facilitating the discovery of new drugs and the development of strategies to combat the growing threat of antibiotic resistance. tandfonline.comtandfonline.com

Environmental and Regulatory Considerations of Mequidox Application

Post-Application Fate and Persistence in Environmental Matrices

The environmental fate of a chemical compound refers to its transport and transformation in the environment. Key factors influencing this are its persistence in soil and water, which is often measured by its half-life—the time it takes for 50% of the substance to degrade. orst.edu The persistence of chemical compounds in soil can be influenced by a variety of factors including microbial activity, temperature, moisture, and soil composition. usda.govnih.gov

The table below summarizes the excretion of Mequidox in different animal species within 24 hours of a single oral dose.

SpeciesPercentage of Dose Excreted in 24 HoursPrimary Excretion Route
Rats~62%Urine (84% of total excretion)
Pigs~71%Urine (83.5% of total excretion)
Chickens~65%Urine and Feces

The parent this compound drug is not typically detected in the tissues of treated pigs and chickens, with several metabolites being the primary residues. nih.gov The primary routes of dissipation for many organic compounds in the environment include microbial degradation and photodegradation. usda.gov However, without specific studies on this compound, its environmental persistence remains an area requiring further research.

Ecogenotoxicological Implications for Environmental Organisms

Ecogenotoxicology is the study of the effects of environmental contaminants on the genetic material of organisms. Genotoxicity tests are crucial for evaluating the potential of chemical substances to cause DNA damage, which can have long-term consequences for individuals and populations. nih.gov Commonly used methods for assessing genotoxicity in aquatic organisms include the comet assay and the micronucleus assay. nih.govnih.govvliz.be The comet assay detects DNA strand breaks in individual cells, while the micronucleus assay identifies chromosomal damage or loss. nih.govvliz.be

Despite the availability of these established testing methods, a review of publicly available scientific literature reveals a lack of specific studies on the ecogenotoxicological effects of this compound on environmental organisms such as algae, crustaceans, or fish. Therefore, the potential for this compound to induce genetic damage in aquatic or terrestrial ecosystems has not been formally documented.

Regulatory Frameworks and Surveillance Strategies for Quinoxaline (B1680401) 1,4-Dioxides in Agricultural Practices

The use of veterinary drugs in food-producing animals is subject to stringent regulatory frameworks in many parts of the world to ensure food safety and protect public health. These frameworks often involve the establishment of Maximum Residue Limits (MRLs), which are the highest legally permissible levels of a substance in food products. msdvetmanual.commdpi.com

In the European Union, the European Medicines Agency (EMA) is responsible for the scientific evaluation of veterinary medicinal products and the recommendation of MRLs. msdvetmanual.com Similarly, in the United States, the Food and Drug Administration (FDA) and the Department of Agriculture (USDA) oversee the safety of the food supply, which includes monitoring for drug residues in meat, poultry, and egg products. msdvetmanual.com

Surveillance programs are in place to monitor the presence of veterinary drug residues in food products. nih.gov These programs involve the collection and analysis of samples to ensure compliance with established MRLs. However, a review of publicly available regulatory databases and scientific literature did not yield specific MRLs for this compound in major jurisdictions. While methods for the detection of this compound and other quinoxaline-1,4-dioxides in animal feed have been developed, indicating an awareness of the need for monitoring, specific tolerance levels for this compound residues in food products of animal origin are not clearly defined in the available resources. nih.govresearchgate.netnih.gov

The parent Mequindox compound is metabolized rapidly in animals, and its marker residue, 1,4-Bisdesoxymequindox, is what is often monitored. nih.gov The time required for this marker residue to fall below the limit of detection can be significant, highlighting the importance of adherence to appropriate withdrawal periods before treated animals enter the food supply. nih.gov

Q & A

Q. What are the key physicochemical properties of Mequidox, and how do they influence its bioactivity?

this compound (C₁₀H₁₀N₂O₃) is a quinoxaline derivative with a molecular weight of 206.198 g/mol. Its structure includes a 3-methyl-2-quinoxalinylmethanol backbone with 1,4-dioxide functional groups, critical for its redox activity and antimicrobial properties . Key properties affecting bioactivity include:

  • Solubility : Limited aqueous solubility (logP ≈ 1.2) necessitates formulation optimization for in vivo studies.
  • Stability : Susceptibility to photodegradation requires light-protected storage during experiments . Methodological Tip: Use HPLC-UV or LC-MS to quantify stability under varying pH and temperature conditions, referencing WHO and EMA guidelines for standardized protocols .

Q. What validated analytical methods are recommended for identifying this compound in experimental samples?

The European Medicines Agency (EMA) and FDA recommend:

  • Chromatography : Reverse-phase HPLC with a C18 column and UV detection at 254 nm .
  • Spectroscopy : FT-IR for functional group verification (e.g., N-oxide peaks at 1250–1300 cm⁻¹) . Methodological Tip: Cross-validate results with mass spectrometry (e.g., ESI-MS) to confirm molecular ion peaks at m/z 207 [M+H]⁺ .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to improve yield and purity while minimizing byproducts?

Synthesis involves condensation of 3-methylquinoxalin-2-carbaldehyde with hydroxylamine, followed by oxidation. Key parameters:

  • Catalyst Selection : Use MnO₂ instead of H₂O₂ for oxidation to reduce side reactions .
  • Temperature Control : Maintain 60–70°C during condensation to prevent thermal degradation . Methodological Tip: Employ Design of Experiments (DoE) to test variables like reaction time, solvent polarity, and catalyst ratios. Use ANOVA to identify significant factors .

Q. What experimental strategies address contradictions in reported antimicrobial efficacy data for this compound?

Discrepancies may arise from:

  • Strain Variability : Use ATCC-certified bacterial strains and standardized MIC/MBC assays (CLSI guidelines) .
  • Biofilm Interference : Incorporate biofilm disruption agents (e.g., EDTA) in efficacy studies . Methodological Tip: Conduct meta-analyses of existing data to identify confounding variables (e.g., pH, inoculum size). Use sensitivity analysis to weigh study quality .

Q. How can researchers design robust in vivo models to evaluate this compound’s pharmacokinetics while ensuring regulatory compliance?

  • Model Selection : Rodent models (e.g., Sprague-Dawley rats) for bioavailability studies, with plasma sampling at 0, 1, 2, 4, 8, and 24 hours post-administration .
  • Compliance : Adhere to EMA’s XEVMPD guidelines for data reporting, including metabolite profiling and toxicity thresholds . Methodological Tip: Use compartmental modeling (e.g., NONMEM) to estimate absorption rate constants and half-life. Validate with bootstrap resampling .

Data Contradiction and Reproducibility

Q. What statistical approaches resolve variability in this compound’s cytotoxicity data across cell lines?

  • Normalization : Express cytotoxicity as % viability relative to untreated controls, using Alamar Blue or MTT assays .
  • Batch Effects : Include batch identifiers in linear mixed-effects models to account for inter-experimental variability . Methodological Tip: Apply Benjamini-Hochberg correction for false discovery rates in high-throughput screens .

Q. How can researchers ensure reproducibility of this compound’s mechanism-of-action studies in antimicrobial resistance (AMR) research?

  • Gene Expression Profiling : Use RNA-seq with spike-in controls (e.g., ERCC standards) to quantify AMR-related genes (e.g., efflux pumps) .
  • Open Science : Publish raw RNA-seq data in repositories like GEO, alongside detailed protocols for qPCR primer sequences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.